molecular formula C15H14FN5O2S B11933791 2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide

2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide

Cat. No.: B11933791
M. Wt: 347.4 g/mol
InChI Key: IQWUQCPIOBQMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS148 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by suppliers like MedChemExpress .

Industrial Production Methods

Industrial production methods for HS148 are not publicly disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

HS148 undergoes various chemical reactions, including:

    Oxidation: HS148 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: HS148 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of HS148 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of HS148 include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

HS148 is widely used in scientific research for its ability to selectively inhibit DAPK3. Some of its key applications include:

    Chemistry: HS148 is used to study the chemical properties and reactions of DAPK3 inhibitors.

    Biology: The compound is used to investigate the role of DAPK3 in cellular processes such as apoptosis and autophagy.

    Medicine: HS148 is explored for its potential therapeutic applications in diseases where DAPK3 is implicated, such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting DAPK3

Mechanism of Action

HS148 exerts its effects by selectively inhibiting DAPK3, a serine/threonine kinase involved in the regulation of apoptosis and autophagy. By binding to the active site of DAPK3, HS148 prevents its phosphorylation activity, thereby modulating downstream signaling pathways involved in cell death and survival .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to HS148 include other DAPK3 inhibitors such as:

  • DAPK3 Inhibitor 1
  • DAPK3 Inhibitor 2
  • DAPK3 Inhibitor 3

Uniqueness of HS148

HS148 is unique due to its high selectivity and potency as a DAPK3 inhibitor, with a Ki value of 119 nM. This makes it a valuable tool in research for studying the specific role of DAPK3 in various cellular processes .

Properties

Molecular Formula

C15H14FN5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[1-(3-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]butanamide

InChI

InChI=1S/C15H14FN5O2S/c1-2-11(12(17)22)24-15-19-13-10(14(23)20-15)7-18-21(13)9-5-3-4-8(16)6-9/h3-7,11H,2H2,1H3,(H2,17,22)(H,19,20,23)

InChI Key

IQWUQCPIOBQMPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=O)N1

Origin of Product

United States

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